molecular formula C17H24N2O B6113382 N-[4-(1-pyrrolidinyl)benzyl]cyclopentanecarboxamide

N-[4-(1-pyrrolidinyl)benzyl]cyclopentanecarboxamide

Cat. No. B6113382
M. Wt: 272.4 g/mol
InChI Key: ORSMGKOVXHUVRI-UHFFFAOYSA-N
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Description

N-[4-(1-pyrrolidinyl)benzyl]cyclopentanecarboxamide, commonly known as CPP, is a chemical compound that has been extensively studied in the field of neuroscience. CPP is a potent antagonist of the N-methyl-D-aspartate (NMDA) receptor, which plays a critical role in synaptic plasticity and learning and memory processes.

Mechanism of Action

CPP acts as a competitive antagonist of the N-[4-(1-pyrrolidinyl)benzyl]cyclopentanecarboxamide receptor by binding to the receptor's glycine site. This prevents the binding of glycine, which is required for the activation of the receptor. The inhibition of N-[4-(1-pyrrolidinyl)benzyl]cyclopentanecarboxamide receptors by CPP leads to a decrease in calcium influx and subsequent inhibition of downstream signaling pathways. This ultimately results in the suppression of synaptic plasticity and learning and memory processes.
Biochemical and Physiological Effects
CPP has been shown to have several biochemical and physiological effects. It has been demonstrated to reduce the excitotoxicity associated with excessive activation of N-[4-(1-pyrrolidinyl)benzyl]cyclopentanecarboxamide receptors, which is implicated in several neurological disorders. CPP has also been shown to reduce the oxidative stress associated with ischemic brain injury. Additionally, CPP has been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury.

Advantages and Limitations for Lab Experiments

One of the advantages of using CPP in lab experiments is its high potency and selectivity for the N-[4-(1-pyrrolidinyl)benzyl]cyclopentanecarboxamide receptor. This allows for precise manipulation of N-[4-(1-pyrrolidinyl)benzyl]cyclopentanecarboxamide receptor activity in both in vitro and in vivo experiments. However, one limitation of using CPP is its short half-life, which requires frequent dosing in animal experiments. Additionally, CPP has been shown to have off-target effects on other receptors, which can complicate data interpretation.

Future Directions

Several future directions for research on CPP are possible. One potential direction is the development of more potent and selective N-[4-(1-pyrrolidinyl)benzyl]cyclopentanecarboxamide receptor antagonists that can be used in clinical settings. Another direction is the investigation of the role of N-[4-(1-pyrrolidinyl)benzyl]cyclopentanecarboxamide receptors in other physiological processes, such as pain perception and mood regulation. Additionally, the development of more advanced techniques for studying the activity of N-[4-(1-pyrrolidinyl)benzyl]cyclopentanecarboxamide receptors, such as optogenetics and calcium imaging, may provide new insights into the mechanisms of synaptic plasticity and learning and memory.

Synthesis Methods

CPP can be synthesized by reacting 4-bromobenzylamine with cyclopentanone in the presence of sodium hydride. The resulting product is then reacted with pyrrolidine to form CPP. The purity and yield of the final product can be improved by using column chromatography and recrystallization techniques.

Scientific Research Applications

CPP has been extensively used in scientific research to study the role of N-[4-(1-pyrrolidinyl)benzyl]cyclopentanecarboxamide receptors in various physiological and pathological processes. It has been used to investigate the mechanisms of synaptic plasticity, learning, and memory. CPP has also been used to study the pathophysiology of neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia.

properties

IUPAC Name

N-[(4-pyrrolidin-1-ylphenyl)methyl]cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O/c20-17(15-5-1-2-6-15)18-13-14-7-9-16(10-8-14)19-11-3-4-12-19/h7-10,15H,1-6,11-13H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORSMGKOVXHUVRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)NCC2=CC=C(C=C2)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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